molecular formula C19H20N4O2S B10963258 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10963258
M. Wt: 368.5 g/mol
InChI Key: CREFXHGMQMXTBH-UHFFFAOYSA-N
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Description

N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions using cyclopentylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through the reaction of hydroxylamine with β-keto esters or β-diketones under acidic conditions.

    Coupling of the Thiadiazole and Isoxazole Rings: The final step involves the coupling of the thiadiazole and isoxazole rings through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their function and leading to the desired biological effect.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, ultimately leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
  • N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Uniqueness

N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is unique due to its combination of the thiadiazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse reactivity compared to similar compounds.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-12-16(17(23-25-12)14-9-3-2-4-10-14)18(24)20-19-22-21-15(26-19)11-13-7-5-6-8-13/h2-4,9-10,13H,5-8,11H2,1H3,(H,20,22,24)

InChI Key

CREFXHGMQMXTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4CCCC4

Origin of Product

United States

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